molecular formula C8H14O3S B13068908 3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B13068908
M. Wt: 190.26 g/mol
InChI Key: FEYQUZQXZVAGOM-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring a hydroxy group at position 3, a propan-2-ylsulfanyl (isopropylthio) substituent at position 1, and a carboxylic acid moiety. Its molecular formula is C₇H₁₂O₃S, with a molecular weight of 176.24 g/mol. The cyclobutane ring introduces significant ring strain, influencing its conformational rigidity and reactivity.

Properties

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

3-hydroxy-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H14O3S/c1-5(2)12-8(7(10)11)3-6(9)4-8/h5-6,9H,3-4H2,1-2H3,(H,10,11)

InChI Key

FEYQUZQXZVAGOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1(CC(C1)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by functional group modifications. For instance, starting from a cyclobutane derivative, the introduction of the hydroxy and carboxylic acid groups can be achieved through oxidation and carboxylation reactions, respectively. The propan-2-ylsulfanyl group can be introduced via a thiol-ene reaction, where a thiol reacts with an alkene under radical conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are compatible with industrial processes is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

    Substitution: The propan-2-ylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH₄ or NaBH₄ (Sodium borohydride) in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, while the propan-2-ylsulfanyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Functional Group Variations

The compound’s key structural analogs include cyclobutane-bearing amino acids, sulfonyl derivatives, and aryl-substituted variants. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position 1) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
Target Compound Propan-2-ylsulfanyl C₇H₁₂O₃S 176.24 Hypothesized use in drug design; sulfanyl group enhances lipophilicity -
(E/Z)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7/Z7) But-3-en-1-yl (alkenyl) C₉H₁₅NO₂ 169.22 (E7/Z7) Peptide stapling via RCM (ring-closing metathesis); conformational rigidity improves α-helix stability in peptides
3-Hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid Methanesulfonyl C₆H₁₀O₅S 194.20 Sulfonyl group increases electron-withdrawing effects; potential protease inhibitor scaffolds
(1S,3S)-3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid 3-Methoxyphenyl C₁₂H₁₄O₄ 222.24 Aromatic group enhances π-π stacking; discontinued commercial availability limits research
(Prop-2-yn-1-ylsulfanyl)carbonitrile Prop-2-yn-1-ylsulfanyl C₄H₃NS 97.14 Sulfanyl-cyano hybrid; limited toxicological data available

Key Findings and Research Insights

  • Ring Strain and Reactivity : The cyclobutane core in all analogs imposes conformational constraints, but substituents modulate reactivity. For instance, the propan-2-ylsulfanyl group in the target compound likely enhances lipophilicity compared to the polar methanesulfonyl group in its analog .
  • Biological Activity : E7/Z7 derivatives are optimized for peptide stapling due to their alkenyl side chains, which facilitate RCM . In contrast, the target compound’s sulfanyl group may enable thiol-disulfide exchange reactions, a feature absent in E7/Z6.
  • Toxicity and Safety : (Prop-2-yn-1-ylsulfanyl)carbonitrile lacks comprehensive toxicological data , whereas the carboxylic acid and hydroxy groups in the target compound suggest lower volatility and reduced inhalation hazards.

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